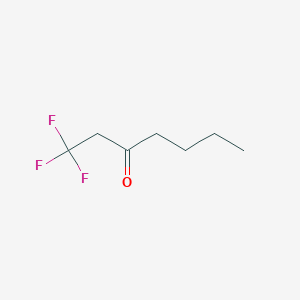
1,1,1-Trifluoro-3-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoroheptan-3-one is an organic compound with the molecular formula C7H11F3O It is a trifluoromethyl ketone, characterized by the presence of three fluorine atoms attached to the first carbon of the heptan-3-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroheptan-3-one can be synthesized through several methods. One common approach involves the reaction of heptan-3-one with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired trifluoromethyl ketone.
Industrial Production Methods: Industrial production of 1,1,1-trifluoroheptan-3-one may involve continuous synthesis processes to ensure high efficiency and safety. For example, a continuous reactor can be used to introduce raw materials like heptan-3-one and trifluoromethyl iodide, along with a base, to produce the compound in a controlled manner. This method minimizes the risk of side reactions and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoroheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,1,1-trifluoroheptanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted trifluoromethyl ketones.
Scientific Research Applications
1,1,1-Trifluoroheptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1,1,1-trifluoroheptan-3-one exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,1-Trifluoroheptan-3-one can be compared with other trifluoromethyl ketones, such as:
1,1,1-Trifluoroethane: Used primarily as a refrigerant and aerosol propellant.
1,1,1-Trifluoropentane: Similar in structure but with different physical and chemical properties.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: A more complex trifluoromethyl ketone with applications in organic synthesis and materials science.
The uniqueness of 1,1,1-trifluoroheptan-3-one lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1,1,1-trifluoroheptan-3-one |
InChI |
InChI=1S/C7H11F3O/c1-2-3-4-6(11)5-7(8,9)10/h2-5H2,1H3 |
InChI Key |
YMFPDHRTDDCTME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)
![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)

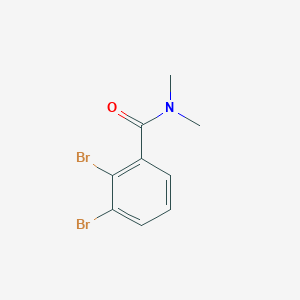
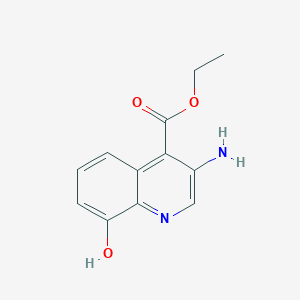
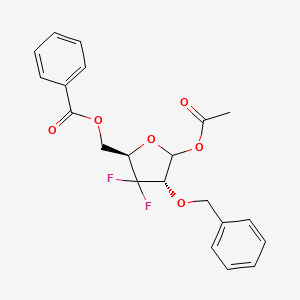
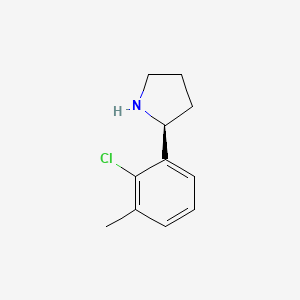
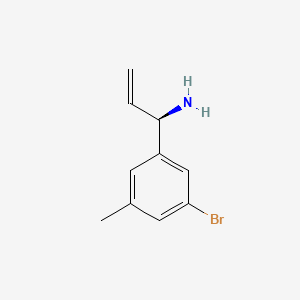

![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)

